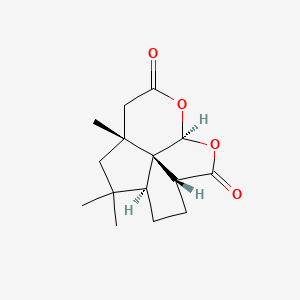
penifulvin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penifulvin A is a fungal natural product known for its potent insecticidal properties. It is a sesquiterpene that features a unique [5.5.5.6] dioxafenestrane ring structure. This compound has garnered significant attention due to its effectiveness against pests like the fall armyworm (Spodoptera frugiperda), making it a promising candidate for developing new bioinsecticides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The chemical synthesis of penifulvin A has been achieved through a concise pathway involving only three enzymes. The process begins with a sesquiterpene cyclase (PeniA) that generates the angular triquinane scaffold silphinene. This is followed by a series of oxidation reactions catalyzed by a cytochrome P450 (PeniB) and a flavin-dependent monooxygenase (PeniC), transforming silphinene into this compound. These reactions include the oxidation of the C15 methyl group to a carboxylate moiety, oxidative coupling of the C15 carboxylate and the C1-C2 olefin to form a γ-lactone, and Baeyer-Villiger oxidation to form a δ-lactone .
Industrial Production Methods
Industrial production of this compound involves heterologous expression of its biosynthetic pathway in model organisms like Aspergillus nidulans. This method allows for efficient production of the compound by optimizing the expression of the necessary enzymes and utilizing promoter optimization strategies .
Análisis De Reacciones Químicas
Types of Reactions
Penifulvin A undergoes several types of chemical reactions, including:
Oxidation: The transformation of silphinene to this compound involves multiple oxidation steps.
Cyclization: The formation of the angular triquinane scaffold from farnesyl pyrophosphate.
Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester or lactone.
Common Reagents and Conditions
Cytochrome P450 (PeniB): Catalyzes oxidation reactions.
Flavin-dependent monooxygenase (PeniC): Involved in further oxidation steps.
Sesquiterpene cyclase (PeniA): Facilitates the cyclization process
Major Products
The major product of these reactions is this compound, characterized by its [5.5.5.6] dioxafenestrane ring structure .
Aplicaciones Científicas De Investigación
Penifulvin A has a wide range of scientific research applications:
Chemistry: Its unique structure and biosynthetic pathway provide insights into sesquiterpene biosynthesis and enzyme catalysis.
Biology: Studying its mode of action against pests can lead to the development of new bioinsecticides.
Industry: Used in agriculture as a bioinsecticide to protect crops from pests like the fall armyworm
Mecanismo De Acción
Penifulvin A exerts its insecticidal effects by targeting specific molecular pathways in pests. The compound disrupts the normal functioning of the pest’s cells, leading to their death. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s unique structure plays a crucial role in its bioactivity .
Comparación Con Compuestos Similares
Penifulvin A is unique due to its [5.5.5.6] dioxafenestrane ring structure, which is not commonly found in other natural products. Similar compounds include other sesquiterpenes with insecticidal properties, such as silphinene derivatives. this compound stands out due to its high potency and specificity against pests like the fall armyworm .
Propiedades
Número CAS |
881880-42-8 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(1R,4S,8R,11S,14S)-8,10,10-trimethyl-3,5-dioxatetracyclo[6.5.1.04,14.011,14]tetradecane-2,6-dione |
InChI |
InChI=1S/C15H20O4/c1-13(2)7-14(3)6-10(16)18-12-15(14)8(11(17)19-12)4-5-9(13)15/h8-9,12H,4-7H2,1-3H3/t8-,9-,12-,14-,15-/m0/s1 |
Clave InChI |
NGAMYGLHRNCUQC-AWPZLMCQSA-N |
SMILES isomérico |
C[C@@]12CC(=O)O[C@@H]3[C@@]14[C@@H](CC[C@H]4C(C2)(C)C)C(=O)O3 |
SMILES canónico |
CC1(CC2(CC(=O)OC3C24C1CCC4C(=O)O3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


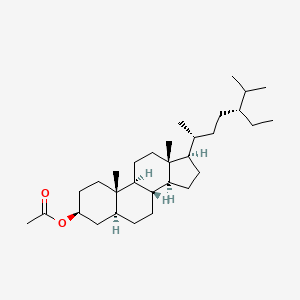
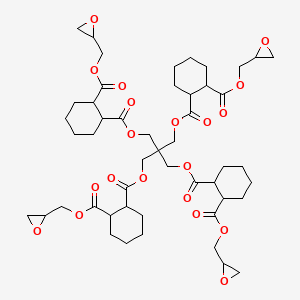

![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)
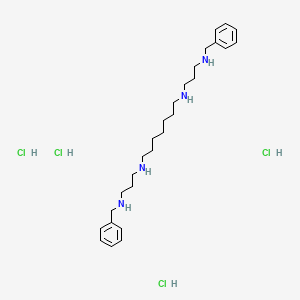


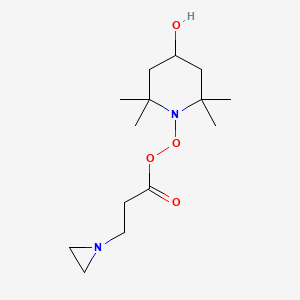
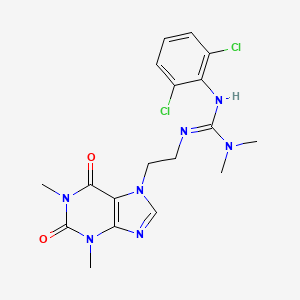
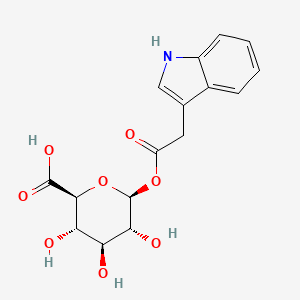
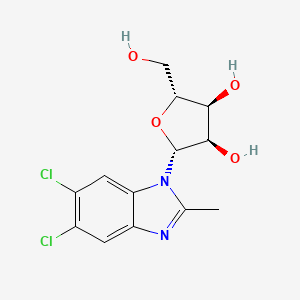

![9-methyl-2-(methylsulfanylmethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12785448.png)
